molecular formula C18H13F3O6S B384229 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate CAS No. 315715-63-0

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate

Cat. No. B384229
CAS RN: 315715-63-0
M. Wt: 414.4g/mol
InChI Key: KFJNGIKNWQUZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is a chemical compound that belongs to the class of chromenones. It is also known as BAY 11-7082 and is widely used in scientific research for its anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate involves the inhibition of NF-κB activation by blocking the phosphorylation and degradation of IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB nuclear translocation and transcriptional activity. This, in turn, leads to the suppression of pro-inflammatory cytokines and chemokines, as well as the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate include the suppression of pro-inflammatory cytokines and chemokines, the inhibition of cell proliferation and survival, and the induction of apoptosis. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit NF-κB activation. However, its limitations include its low solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

For the research on 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for inflammatory and neoplastic diseases, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine its safety and toxicity profiles in vivo, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate involves the reaction of 3-(2-methoxyphenyl)-4-hydroxy-2H-chromen-7-yl methanesulfonate with trifluoroacetic anhydride and an acid catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by column chromatography to obtain the final product.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is widely used in scientific research for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. It also inhibits the activity of IκB kinase (IKK), which is responsible for the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and inhibits its activity.

properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O6S/c1-25-13-6-4-3-5-11(13)15-16(22)12-8-7-10(27-28(2,23)24)9-14(12)26-17(15)18(19,20)21/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJNGIKNWQUZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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